molecular formula C22H22N4O2 B11020877 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11020877
M. Wt: 374.4 g/mol
InChI Key: WKRBKXJFVMNWQR-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic heterocyclic compound featuring a quinazolinone core linked to a 4-methylindole moiety via a propanamide chain. The quinazolinone scaffold is known for its pharmacological versatility, particularly in antimicrobial and anticancer research . This compound’s structural complexity suggests dual functionality: the quinazolinone may act as a hydrogen-bond acceptor, while the indole moiety could engage in π-π stacking interactions with biological targets.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-16-5-4-8-20-17(16)9-12-25(20)14-11-23-21(27)10-13-26-15-24-19-7-3-2-6-18(19)22(26)28/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,27)

InChI Key

WKRBKXJFVMNWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of Compound 1 involves coupling tryptamine (1) with ibuprofen (2) through an amide bond formation. Here’s the synthetic route:

    Reaction: Reaction between tryptamine (1) and ibuprofen (2) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent.

    Result: N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Compound 1).

Chemical Reactions Analysis

Compound 1 may undergo various reactions, including:

    Amide Formation: The key reaction in its synthesis involves the coupling of an amine (tryptamine) with a carboxylic acid (ibuprofen) using DCC.

    Oxidation/Reduction: Depending on the substituents, Compound 1 could undergo oxidation or reduction reactions.

    Substitution: The ethyl group may be substituted under appropriate conditions.

Scientific Research Applications

Compound 1 finds applications in:

    Medicinal Chemistry: Investigating its potential as an anti-inflammatory or analgesic agent due to its structural resemblance to ibuprofen.

    Biological Studies: Exploring its effects on cellular pathways and receptors.

    Drug Development: Designing derivatives based on its scaffold.

Mechanism of Action

The precise mechanism of Compound 1 remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Substituted Acetamide Derivatives
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: This compound, reported as a potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis, shares the 4-oxoquinazolin-3(4H)-yl group but differs in substituents. The chloro and methyl groups enhance inhibitory activity against Mycobacterium tuberculosis, achieving an IC₅₀ of 1.2 µM .
  • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d): Features a phenolic hydroxyl group, which improves solubility (m.p. 242–244°C) but reduces yield (38%) compared to the target compound. NMR data confirm intramolecular hydrogen bonding, influencing tautomeric stability .
Propanamide-Linked Derivatives
  • N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g): Demonstrates high yield (83%) and moderate solubility (m.p. 219–221°C).
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]propanamide: A structurally complex analogue with a sulfanyl linker. Its molecular weight (528.63 g/mol) and polar groups suggest improved aqueous solubility compared to the target compound .

Indole-Containing Analogues

  • N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide (59) : Shares the indole-propanamide backbone but includes a sulfonamide group. Despite low synthetic yield (4.5%), its chloro and acetyl substituents confer selectivity for cyclooxygenase isoforms (COX-2 IC₅₀ = 0.8 µM) .
  • 1-[2-(1-Hydroxyheptadecyl)-4-oxo-quinazolin-3(4H)-yl]-3-phenylthiourea (12): Combines a long alkyl chain with a thiourea group, enhancing surfactant properties. This highlights the versatility of quinazolinone derivatives in non-pharmacological applications .

Pharmacological and Physicochemical Comparison

Compound Name Core Structure Key Substituents Biological Activity Yield (%) Melting Point (°C)
Target Compound Quinazolinone + Indole 4-Methylindole, propanamide N/A (Theoretical) N/A N/A
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone Chloro, methyl, phenyl InhA inhibitor (IC₅₀: 1.2 µM) 65 198–200
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Quinazolinone Hydroxy, methyl Unreported 38 242–244
N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide (59) Indole + Propanamide Sulfonyl, chloro, methoxy COX-2 inhibitor (IC₅₀: 0.8 µM) 4.5 N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]propanamide Quinazolinone + Propanamide Dimethoxyphenyl, sulfanyl Unreported N/A N/A

Key Observations :

  • Substituent Impact : Chloro and methyl groups (e.g., in ) enhance antimicrobial activity, while hydrophilic groups (e.g., hydroxy in ) improve solubility but may reduce cell permeability.
  • Synthetic Challenges : Propanamide-linked indole derivatives (e.g., ) often exhibit low yields due to steric hindrance during coupling reactions.
  • Tautomerism : The 4-oxoquinazolin-3(4H)-yl group undergoes dynamic tautomerism between amide and imidic acid forms, which could influence binding kinetics .

Biological Activity

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
CAS Number: 1324055-13-1

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including:

  • Tubulin Polymerization Inhibition: Similar to other indole derivatives, this compound may inhibit tubulin polymerization, affecting cell division and potentially leading to apoptosis in cancer cells .
  • Antiviral Activity: Preliminary studies indicate that compounds structurally related to this compound exhibit antiviral properties against a range of viruses, suggesting a possible mechanism through interference with viral replication pathways .

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HeLa0.52Induces apoptosis, arrests cells in G2/M phase
MCF-70.34Inhibits tubulin polymerization
HT-290.86Induces cell cycle arrest and apoptosis

These findings suggest that the compound can be developed further as a therapeutic agent for cancer treatment .

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against RNA and DNA viruses. For instance, related compounds have demonstrated IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus, indicating a promising antiviral profile .

Study 1: Anticancer Efficacy

In a study investigating the antiproliferative effects of indole derivatives, this compound was part of a series that showed significant inhibition of cell growth in HeLa and MCF-7 cells. The study concluded that the compound's mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Study 2: Antiviral Screening

Another study focused on the antiviral activity of related compounds showed that those with similar structural motifs effectively inhibited viral replication in vitro. This suggests that this compound could also possess similar antiviral capabilities .

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